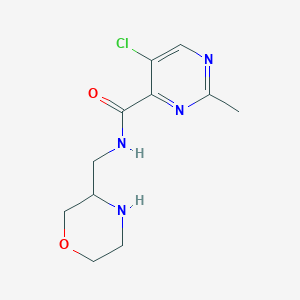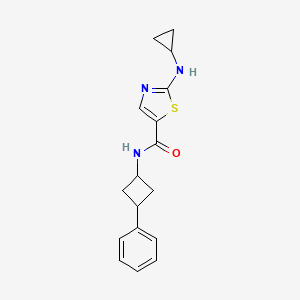![molecular formula C13H16FN5O2 B7437095 Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate](/img/structure/B7437095.png)
Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound is commonly referred to as FEPP and is synthesized using a specific method that involves the use of different reagents. FEPP has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of FEPP is not fully understood, but it is believed to be related to its ability to inhibit specific enzymes and proteins that are involved in various cellular processes. FEPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules. FEPP has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
FEPP has been shown to have various biochemical and physiological effects, including its ability to reduce inflammation, inhibit cancer cell growth, and reduce oxidative stress in cells. FEPP has also been shown to have antimicrobial activity against various bacterial strains. Additionally, FEPP has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
FEPP has several advantages for lab experiments, including its ability to inhibit specific enzymes and proteins that are involved in various cellular processes. FEPP also has a low toxicity profile, making it a potential candidate for further development as a therapeutic agent. However, FEPP has some limitations, including its relatively complex synthesis process and limited availability.
将来の方向性
There are several future directions for research on FEPP, including its potential use as an anti-inflammatory agent, its ability to inhibit cancer cell growth, and its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of FEPP and to optimize its synthesis process to make it more readily available for research purposes. Overall, FEPP has significant potential for further development as a therapeutic agent in various scientific fields.
合成法
FEPP is synthesized using a multistep process that involves the use of different reagents. The synthesis process starts with the reaction between 2,6-dimethyl-4-pyrimidone and ethyl 2-bromoacetate, which results in the formation of ethyl 2-(2,6-dimethyl-4-pyrimidinyl)acetate. This compound is then reacted with hydrazine hydrate, which leads to the formation of ethyl 2-(2,6-dimethyl-4-pyrimidinyl)hydrazinecarboxylate. The final step in the synthesis process involves the reaction between ethyl 2-(2,6-dimethyl-4-pyrimidinyl)hydrazinecarboxylate and 2-fluoroethyl isocyanate, which results in the formation of FEPP.
科学的研究の応用
FEPP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. FEPP has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to reduce oxidative stress in cells. Additionally, FEPP has been shown to have antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O2/c1-3-21-13(20)11-6-12(17-9(2)16-11)18-10-7-15-19(8-10)5-4-14/h6-8H,3-5H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIMKSXWPKQFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C)NC2=CN(N=C2)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]-2-methylpyrimidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl N-[4-[[2-(4-oxo-6,7-dihydro-5H-1-benzothiophen-5-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7437020.png)
![2,5-dimethyl-N-[4-(oxolan-2-ylmethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7437027.png)

![(2R)-2-(dimethylamino)-1-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7437052.png)
![(1-propan-2-ylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7437055.png)




![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![[1-[2-[[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]amino]ethyl]cyclopropyl]methanol](/img/structure/B7437090.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B7437108.png)
![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)